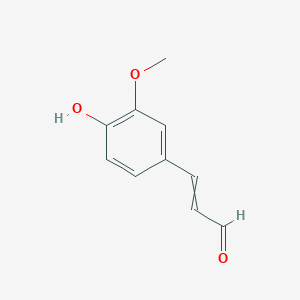

Coniferaldehyde

Description

4-Hydroxy-3-methoxycinnamaldehyde has been reported in Camellia sinensis, Magnolia officinalis, and other organisms with data available.

from aqueous extract of Senra incana

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-7,12H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZBBWMURDFHNE-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174685 | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20649-42-7 | |

| Record name | trans-Coniferaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-3-METHOXYCINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TPT01AD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coniferaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0141782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Coniferaldehyde Biosynthesis Pathway in Plants: A Technical Guide

Abstract

Coniferaldehyde is a pivotal intermediate in the biosynthesis of monolignols, the primary building blocks of lignin in plant cell walls. As a central precursor to guaiacyl (G) and syringyl (S) lignin units, the regulation of its production is critical for determining the composition and properties of lignin. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It is designed to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the pathway to facilitate further research and application in fields such as biofuel production, materials science, and pharmacology.

The Core Biosynthetic Pathway

The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the monolignol-specific branch. The pathway initiates with the amino acid L-phenylalanine and involves a series of enzymatic reactions including deamination, hydroxylation, methylation, and reduction.

The generally accepted core pathway involves the following sequence of enzymes and intermediates:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

p-Coumaroyl Shikimate Transferase (HCT): Transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate, producing p-coumaroyl shikimate.

-

p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): Another cytochrome P450 enzyme that hydroxylates p-coumaroyl shikimate to yield caffeoyl shikimate.

-

Caffeoyl Shikimate Esterase (CSE): Cleaves the shikimate moiety from caffeoyl shikimate to release caffeic acid.

-

Caffeic Acid O-Methyltransferase (COMT) / Caffeoyl-CoA O-Methyltransferase (CCoAOMT): These enzymes methylate the 3-hydroxyl group. CCoAOMT acts on caffeoyl-CoA to produce feruloyl-CoA, while COMT can act on caffeic acid and 5-hydroxythis compound. The primary route to feruloyl-CoA is considered to be through CCoAOMT.

-

Cinnamoyl-CoA Reductase (CCR): This key enzyme catalyzes the NADPH-dependent reduction of feruloyl-CoA to this compound.[1][2] This is a critical regulatory point in the pathway.

An alternative pathway for the conversion of p-coumaroyl-CoA to caffeoyl-CoA involves the direct action of p-Coumarate 3-Hydroxylase (C3H) . However, the HCT/C3'H route is considered predominant in many plant species.

// Nodes for Intermediates Phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cin [label="Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; pCou [label="p-Coumaric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; pCouCoA [label="p-Coumaroyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; pCouShik [label="p-Coumaroyl Shikimate", fillcolor="#F1F3F4", fontcolor="#202124"]; CafShik [label="Caffeoyl Shikimate", fillcolor="#F1F3F4", fontcolor="#202124"]; Caf [label="Caffeic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; CafCoA [label="Caffeoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; FerCoA [label="Feruloyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; ConAld [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for Enzymes PAL [label="PAL", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4H [label="C4H", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FourCL [label="4CL", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCT [label="HCT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; C3H_prime [label="C3'H", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CSE [label="CSE", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CCoAOMT [label="CCoAOMT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CCR [label="CCR", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway Edges Phe -> Cin [label=" PAL", fontcolor="#5F6368"]; Cin -> pCou [label=" C4H", fontcolor="#5F6368"]; pCou -> pCouCoA [label=" 4CL", fontcolor="#5F6368"]; pCouCoA -> pCouShik [label=" HCT", fontcolor="#5F6368"]; pCouShik -> CafShik [label=" C3'H", fontcolor="#5F6368"]; CafShik -> Caf [label=" CSE", fontcolor="#5F6368"]; pCouCoA -> CafCoA [label=" C3H (alternative)", style=dashed, fontcolor="#5F6368"]; Caf -> CafCoA [label=" 4CL", fontcolor="#5F6368"]; CafCoA -> FerCoA [label=" CCoAOMT", fontcolor="#5F6368"]; FerCoA -> ConAld [label=" CCR", fontcolor="#5F6368"]; } caption: "Core biosynthetic pathway leading to this compound."

Quantitative Data

Enzyme Kinetic Parameters

The efficiency and substrate preference of key enzymes in the this compound pathway have been characterized in several plant species. The following tables summarize representative kinetic data for Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD), the enzyme that further reduces this compound to coniferyl alcohol.

| Table 1: Kinetic Parameters of Cinnamoyl-CoA Reductase (CCR) | | :--- | :--- | :--- | :--- | :--- | :--- | | Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Source | | Petunia hybrida Ph-CCR1 | Feruloyl-CoA | 1.8 ± 0.2 | 3.5 ± 0.1 | 1.94 |[3] | | | Sinapoyl-CoA | 2.5 ± 0.3 | 2.2 ± 0.1 | 0.88 |[3] | | | p-Coumaroyl-CoA | 1.9 ± 0.2 | 0.7 ± 0.02 | 0.37 |[3] | | Morus alba MaCCR1 | Feruloyl-CoA | 15.3 ± 1.2 | 0.49 ± 0.02 | 0.032 |[4] | | | Sinapoyl-CoA | 21.7 ± 2.5 | 0.23 ± 0.01 | 0.011 |[4] |

| Table 2: Kinetic Parameters of Cinnamyl Alcohol Dehydrogenase (CAD) | | :--- | :--- | :--- | :--- | :--- | :--- | | Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Source | | Triticum aestivum TaCAD1 | this compound | 18.2 ± 1.5 | - | - |[3] | | | Sinapaldehyde | 12.5 ± 1.1 | - | - |[3] | | | p-Coumaraldehyde | 9.1 ± 0.8 | - | - |[3] |

Note: kcat values were not always reported in the cited literature.

Metabolite Concentrations

The in vivo concentrations of phenylpropanoid pathway intermediates can vary significantly depending on the plant species, tissue type, and developmental stage. The following table presents data from Arabidopsis thaliana stems.

| Table 3: Concentration of Phenylpropanoid Intermediates in Arabidopsis thaliana Stems | | :--- | :--- | :--- | | Metabolite | Concentration (pmol/g FW) | Source | | Cinnamic Acid | 110 ± 20 |[5] | | p-Coumaric Acid | 1,200 ± 200 |[5] | | Caffeic Acid | 150 ± 30 |[5] | | Ferulic Acid | 850 ± 150 |[5] | | Sinapic Acid | 2,500 ± 500 |[5] | | this compound | ~50 (detection limit) |[5] | | Sinapaldehyde | ~50 (detection limit) |[5] |

Experimental Protocols

In Vitro Assay for Cinnamoyl-CoA Reductase (CCR) Activity

This protocol is adapted from methodologies described for CCR from various plant species.[1][6]

Materials:

-

Recombinant CCR enzyme

-

Feruloyl-CoA (substrate)

-

NADPH

-

Potassium phosphate buffer (100 mM, pH 6.25)

-

Spectrophotometer capable of reading at 346 nm

-

Cuvettes

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.25) and 0.5 mM NADPH.

-

Add the substrate, feruloyl-CoA, to a final concentration of 0.1-0.3 mM.

-

Equilibrate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding a known amount of purified recombinant CCR protein (e.g., 500 ng).

-

Immediately monitor the decrease in absorbance at 346 nm, which corresponds to the consumption of feruloyl-CoA.

-

Calculate the enzyme activity based on the rate of substrate consumption, using the molar extinction coefficient of feruloyl-CoA.

// Nodes Prep_Mix [label="Prepare Reaction Mix\n(Buffer, NADPH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Sub [label="Add Feruloyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; Equilibrate [label="Equilibrate at 30°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Enz [label="Add CCR Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor_Abs [label="Monitor Absorbance at 346 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calc_Act [label="Calculate Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow Edges Prep_Mix -> Add_Sub; Add_Sub -> Equilibrate; Equilibrate -> Add_Enz; Add_Enz -> Monitor_Abs; Monitor_Abs -> Calc_Act; } caption: "Workflow for the in vitro CCR enzyme assay."

In Vitro Assay for Cinnamyl Alcohol Dehydrogenase (CAD) Activity

This protocol is based on the spectrophotometric measurement of NADPH formation during the oxidation of coniferyl alcohol.[3]

Materials:

-

Plant protein extract or purified CAD enzyme

-

Coniferyl alcohol (substrate)

-

NADP⁺

-

Tris-HCl buffer (100 mM, pH 8.8)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Prepare a reaction mixture in a cuvette containing 100 mM Tris-HCl buffer (pH 8.8) and NADP⁺.

-

Add the substrate, coniferyl alcohol, to the reaction mixture.

-

Initiate the reaction by adding the plant protein extract or purified CAD enzyme.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

-

Calculate the enzyme activity based on the rate of NADPH production, using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

HPLC Analysis of Monolignols and Intermediates

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying phenylpropanoid pathway intermediates.[7][8]

Instrumentation:

-

HPLC system with a diode array detector (DAD) or mass spectrometer (MS)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase (Example Gradient):

-

Solvent A: 0.1 M aqueous NaH₂PO₄ (pH 3.35)

-

Solvent B: 60% Acetonitrile, 30% 0.03 M aqueous NaH₂PO₄ (pH 3.45), 10% Methanol

Gradient Program (Example):

-

0-10 min: Linear gradient from 100% A to 94% A

-

10-34 min: Linear gradient from 94% A to 77.5% A

-

34-39 min: Linear gradient from 77.5% A to 0% A

Procedure:

-

Prepare standards of known concentrations for each analyte of interest (e.g., this compound, coniferyl alcohol, ferulic acid).

-

Extract metabolites from plant tissue using a suitable solvent (e.g., 75% methanol).

-

Centrifuge the extract to pellet debris and filter the supernatant.

-

Inject a known volume of the filtered extract onto the HPLC system.

-

Separate the compounds using the specified gradient program.

-

Detect the analytes using the DAD at appropriate wavelengths (e.g., ~340 nm for this compound) or by MS.

-

Quantify the analytes by comparing their peak areas to the standard curves.

// Nodes Prep_Std [label="Prepare Standards", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Extract Metabolites from Tissue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Centrifuge and Filter Extract", fillcolor="#FBBC05", fontcolor="#202124"]; Inject [label="Inject onto HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Separate [label="Separation on C18 Column", fillcolor="#F1F3F4", fontcolor="#202124"]; Detect [label="Detect with DAD/MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantify [label="Quantify using Standard Curve", fillcolor="#F1F3F4", fontcolor="#202124"];

// Workflow Edges Prep_Std -> Quantify [style=dashed, arrowhead=none]; Extract -> Filter; Filter -> Inject; Inject -> Separate; Separate -> Detect; Detect -> Quantify; } caption: "General workflow for HPLC analysis of phenylpropanoids."

Conclusion

The biosynthesis of this compound represents a highly regulated and crucial segment of the broader phenylpropanoid pathway. Its production is a key determinant of lignin content and composition, which in turn influences plant growth, development, and defense, as well as the industrial utility of plant biomass. This technical guide has provided a detailed overview of the core pathway, quantitative data on key enzymes and metabolites, and standardized protocols for its investigation. A thorough understanding of this pathway is essential for researchers and professionals seeking to manipulate lignin biosynthesis for improved crop traits, enhanced biofuel production, and the development of novel biomaterials and pharmaceuticals. The methodologies and data presented herein offer a solid foundation for advancing these pursuits.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of Cinnamyl Alcohol Dehydrogenase (CAD) Gene Family in Lignin Biosynthesis -Journal of Life Science | Korea Science [koreascience.kr]

- 3. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Targeted Metabolomics of the Phenylpropanoid Pathway in Arabidopsis thaliana using Reversed Phase Liquid Chromatography Coupled with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Lignin Analysis by HPLC and FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]

Coniferaldehyde: A Technical Guide to its Natural Sources, Extraction, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniferaldehyde, a phenylpropanoid derived from the lignin biosynthetic pathway, is a subject of growing interest in the scientific community due to its diverse biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction, and robust analytical techniques for its quantification. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the potential of this promising natural compound.

Natural Sources of this compound

This compound is a key intermediate in the biosynthesis of lignin, a complex polymer essential for structural support in vascular plants. Consequently, it is ubiquitously found in a wide array of plant species, particularly in woody tissues. The concentration of this compound can vary significantly depending on the plant species, tissue type, and developmental stage.

This compound is a natural phenolic compound found in the bark, leaves, and twigs of various edible plants, including Cinnamomum cassia, Salvia plebeia, and Phyllanthus emblica. As a precursor to lignin, it is present in both softwoods and hardwoods. Softwoods (gymnosperms) generally have a higher lignin content (25-32%) compared to hardwoods (angiosperms) (18-25%), which can influence the potential yield of this compound.[1][2][3][4]

While specific quantitative data across a wide range of species is still an area of active research, some indicative values have been reported. For instance, in the lignifying xylem of sweetgum (Liquidambar styraciflua), endogenous this compound has been detected at levels of approximately 12 ng/g of fresh weight. In other studies, the this compound content in lignin can range from 0.1% to as high as 12%, influenced by genetic and environmental factors.[5] A study on Japanese cedar pyrolysis reported a this compound yield of up to 0.28 wt% from the biomass.[6]

The following table summarizes the reported content of this compound in various plant sources. It is important to note that these values can be influenced by the specific analytical methods used and the physiological state of the plant material.

| Plant Species | Family | Plant Part | Method of Analysis | This compound Content |

| Liquidambar styraciflua (Sweetgum) | Altingiaceae | Differentiating Xylem | HPLC-Mass Spectrometry | 12 ng/g (fresh weight) |

| Arabidopsis thaliana (Thale Cress) | Brassicaceae | Stems | Pyrolysis-GC/MS | 1% to 25% of total lignin (in genetically modified lines)[7] |

| Japanese Cedar | Cupressaceae | Wood | Pyrolysis under steam | Up to 0.28 wt% of biomass[6] |

| Softwoods (general) | Pinaceae, Cupressaceae, etc. | Wood | General Analysis | Higher lignin content suggests higher potential this compound[1][2][3] |

| Hardwoods (general) | Fagaceae, Betulaceae, etc. | Wood | General Analysis | Generally lower lignin content compared to softwoods[1][2][3] |

Biosynthesis of this compound

This compound is synthesized in plants through the phenylpropanoid pathway, a major route for the production of a wide variety of secondary metabolites. The pathway begins with the amino acid L-phenylalanine.

Extraction Methodologies

The choice of extraction method for this compound depends on the nature of the plant material, the desired purity of the extract, and the scale of the operation. As this compound is often bound within the lignin polymer, extraction can be challenging.

Solvent Extraction

Solvent extraction is a widely used method for obtaining phenolic compounds from plant materials. The selection of an appropriate solvent is crucial for achieving high extraction efficiency.

Experimental Protocol: Soxhlet Extraction

-

Sample Preparation: Dry the plant material (e.g., wood shavings, ground leaves) at 60°C to a constant weight and grind it to a fine powder (e.g., 40-60 mesh).

-

Apparatus Setup: Place a known amount of the powdered plant material (e.g., 10 g) into a cellulose thimble and insert it into a Soxhlet extractor.

-

Solvent Addition: Fill a round-bottom flask with a suitable solvent (e.g., a 2:1 mixture of benzene:ethanol, or methanol). The solvent volume should be approximately 1.5 times the volume of the Soxhlet extractor.

-

Extraction Process: Heat the flask to the boiling point of the solvent. The solvent vapor will travel up to the condenser, liquefy, and drip back into the thimble containing the plant material. The extractor is designed to siphon the solvent and dissolved compounds back into the round-bottom flask once a certain level is reached.

-

Duration: Continue the extraction for a sufficient period (e.g., 6-8 hours) to ensure complete extraction.

-

Solvent Removal: After extraction, cool the flask and remove the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Purification: The crude extract can be further purified using techniques like column chromatography to isolate this compound.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a green technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[8][9][10][11] SFE offers advantages such as high selectivity, shorter extraction times, and the absence of toxic organic solvent residues.[8][10]

Experimental Protocol: Supercritical CO₂ Extraction

-

Sample Preparation: Prepare the plant material as described for solvent extraction.

-

SFE System: Use a high-pressure SFE system equipped with an extraction vessel, a CO₂ pump, a co-solvent pump, a back-pressure regulator, and a collection vessel.

-

Loading: Pack the ground plant material into the extraction vessel.

-

Extraction Parameters:

-

Pressure: Set the desired pressure (e.g., 100-350 bar).

-

Temperature: Set the desired temperature (e.g., 40-60°C).

-

CO₂ Flow Rate: Adjust the flow rate of supercritical CO₂ (e.g., 2-4 mL/min).

-

Co-solvent: To enhance the extraction of polar compounds like this compound, a polar co-solvent such as ethanol or methanol can be added to the supercritical CO₂ stream (e.g., 5-15% v/v).[12]

-

-

Extraction: Pump the supercritical CO₂ (with or without co-solvent) through the extraction vessel for a specified time (e.g., 60-120 minutes).

-

Collection: The extracted compounds are precipitated in the collection vessel by reducing the pressure, allowing the CO₂ to return to its gaseous state.

-

Analysis: The collected extract can then be analyzed for its this compound content.

Steam Distillation

Steam distillation is a traditional method used for extracting volatile compounds from plant materials. It is particularly suitable for compounds that are immiscible with water and have a relatively high vapor pressure.

Experimental Protocol: Steam Distillation

-

Sample Preparation: Place the fresh or dried plant material (e.g., ground bark or leaves) into a distillation flask.

-

Apparatus Setup: Set up a steam distillation apparatus consisting of a steam generator, a distillation flask containing the plant material, a condenser, and a collection flask (e.g., a Dean-Stark apparatus or a simple receiving flask).

-

Distillation: Introduce steam into the distillation flask. The steam will pass through the plant material, volatilizing the this compound and other volatile components.

-

Condensation: The mixture of steam and volatile compounds is then passed through a condenser, where it cools and liquefies.

-

Collection: The condensate, which consists of an aqueous layer and an organic layer (the essential oil containing this compound), is collected in the receiving flask.

-

Separation: Separate the organic layer from the aqueous layer using a separatory funnel.

-

Drying and Analysis: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and then analyze for this compound content.

Analytical and Quantification Methods

Accurate quantification of this compound in plant extracts and tissues is crucial for research and development purposes. Several analytical techniques are available, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of individual compounds in a complex mixture.[13][14][15][16][17]

Experimental Protocol: HPLC-UV Quantification

-

Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile) and filter it through a 0.45 µm syringe filter to remove any particulate matter.

-

HPLC System: Use an HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a pump capable of gradient elution, an autosampler, and a UV-Vis detector.

-

Mobile Phase: A common mobile phase for the separation of phenolic compounds consists of a gradient of two solvents:

-

Solvent A: Water with 0.1% formic acid (to improve peak shape).

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Gradient Elution: A typical gradient program might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over time to elute compounds with increasing hydrophobicity.

-

Detection: Monitor the elution of compounds at a specific wavelength where this compound exhibits maximum absorbance (typically around 340 nm).

-

Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a highly sensitive technique used for the analysis of complex macromolecules like lignin.[5][18][19][20][21][22] It involves the thermal degradation of the sample in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments.

Experimental Protocol: Py-GC/MS Analysis

-

Sample Preparation: Place a small amount of the dried and finely ground plant material (around 0.1-0.5 mg) into a pyrolysis sample cup.

-

Pyrolysis: Place the sample cup into the pyrolyzer, which is directly coupled to the GC/MS system. Heat the sample rapidly to a high temperature (e.g., 500-650°C) for a short period (e.g., 10-20 seconds).

-

GC Separation: The volatile pyrolysis products are swept into the GC column (e.g., a capillary column like DB-5ms) where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. This compound and its derivatives will produce characteristic fragment ions.

-

Data Analysis: Identify the peaks corresponding to this compound and its pyrolysis products by comparing their mass spectra and retention times with those of authentic standards or library data.[5][19] Quantification can be achieved by using an internal standard and creating a calibration curve.

Wiesner Test (Phloroglucinol-HCl Staining)

The Wiesner test is a simple and rapid histochemical method for the qualitative and semi-quantitative detection of cinnamaldehyde groups in lignin, including this compound.[7][23][24][25][26] The reaction of phloroglucinol with this compound in the presence of a strong acid produces a characteristic magenta color.

Experimental Protocol: Quantitative Wiesner Test

-

Sample Preparation: Prepare thin sections (e.g., 20-50 µm) of the plant tissue.

-

Staining Solution: Prepare a fresh solution of 1% (w/v) phloroglucinol in a 2:1 (v/v) mixture of ethanol and concentrated hydrochloric acid.

-

Staining: Mount the tissue sections on a microscope slide and apply a few drops of the staining solution.

-

Microscopy: Observe the stained sections under a light microscope. The intensity of the magenta color is proportional to the amount of this compound present in the lignin.

-

Image Analysis: For quantitative analysis, capture digital images of the stained sections under controlled lighting conditions. Use image analysis software to measure the color intensity in specific regions of interest.

-

Calibration: For accurate quantification, it is necessary to create a calibration curve using standards of known this compound concentration or by correlating the staining intensity with results from other quantitative methods like Py-GC/MS.[23][24]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant source.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, extraction methodologies, and analytical techniques for this compound. As research into the therapeutic potential of this compound continues to expand, the standardized and robust methods outlined here will be invaluable for ensuring the quality, consistency, and efficacy of this compound-based research and product development. The provided protocols and workflows offer a solid foundation for scientists and researchers to explore the full potential of this versatile natural product.

References

- 1. Wood Dust - Wood Dust and Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Understanding of formaldehyde emissions from solid wood: An overview :: BioResources [bioresources.cnr.ncsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Use of Pyrolysis–Gas Chromatography/Mass Spectrometry as a Tool to Study the Natural Variation in Biopolymers in Different Tissues of Economically Important European Softwood Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tj.kyushu-u.ac.jp [tj.kyushu-u.ac.jp]

- 7. Cellular and Genetic Regulation of this compound Incorporation in Lignin of Herbaceous and Woody Plants by Quantitative Wiesner Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

- 9. rjptonline.org [rjptonline.org]

- 10. sabinsa.com.pl [sabinsa.com.pl]

- 11. Supercritical Fluid Extraction (SFE) Techniques as an Innovative Green Technologies for the Effective Extraction of the Active Phytopharmaceuticals | Semantic Scholar [semanticscholar.org]

- 12. Methodological Optimization of Supercritical Fluid Extraction of Valuable Bioactive Compounds from the Acidophilic Microalga Coccomyxa onubensis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Frontiers | Cellular and Genetic Regulation of this compound Incorporation in Lignin of Herbaceous and Woody Plants by Quantitative Wiesner Staining [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. Cellular and Genetic Regulation of this compound Incorporation in Lignin of Herbaceous and Woody Plants by Quantitative Wiesner Staining [su.diva-portal.org]

- 26. Cellular and Genetic Regulation of this compound Incorporation in Lignin of Herbaceous and Woody Plants by Quantitative Wiesner Staining - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Coniferaldehyde: A Technical Guide

Introduction

Coniferaldehyde, a cinnamaldehyde derivative, is a key lignin monomer and a significant compound in the fields of phytochemistry, biofuels, and drug development.[1][2] Its chemical structure, characterized by a hydroxy and a methoxy group on the phenyl ring conjugated with an aldehyde function, gives rise to distinct spectroscopic signatures.[1] This technical guide provides an in-depth overview of the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a comprehensive summary of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).[3]

¹H NMR Spectroscopy of this compound

¹H NMR spectroscopy of this compound reveals characteristic signals for the aromatic, vinylic, aldehydic, and methoxy protons. The chemical shifts and coupling constants are indicative of the trans configuration of the double bond.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-9 (-CHO) | 9.63 | d | 7.8 |

| H-7 | 7.41 | d | 15.6 |

| H-6 | 7.12 | dd | 1.2, 8.4 |

| H-2 | 7.07 | d | 1.2 |

| H-5 | 6.96 | d | 8.4 |

| H-8 | 6.60 | dd | 7.8, 15.6 |

| -OCH₃ | 3.94 | s | - |

Data obtained in CDCl₃ at 600 MHz.[4]

¹³C NMR Spectroscopy of this compound

¹³C NMR spectroscopy provides information on the carbon skeleton of this compound. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-9 (-CHO) | 193.8 |

| C-7 | 153.4 |

| C-3 | 147.7 |

| C-4 | 146.2 |

| C-1 | 130.1 |

| C-8 | 126.1 |

| C-6 | 119.8 |

| C-5 | 115.0 |

| C-2 | 109.0 |

| -OCH₃ | 55.3 |

Data obtained in acetone-d₆ at 150 MHz.[4] Another source reports similar values in acetone-d6.[5]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.[6] The choice of solvent can slightly affect the chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Data Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a standard pulse-acquire sequence.[7]

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Apply a relaxation delay of 1-5 seconds between scans.

-

-

¹³C NMR Data Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

-

A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]

-

Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[3]

IR Spectroscopic Data for this compound

The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl, aldehydic C-H, carbonyl, C=C double bond, and aromatic ring vibrations.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | O-H stretching | Phenolic hydroxyl |

| 2850-2750 | C-H stretching | Aldehyde |

| ~1650 | C=O stretching | Conjugated aldehyde |

| 1600-1580 | C=C stretching | Alkene and Aromatic ring |

| ~1510 | C=C stretching | Aromatic ring |

| ~1270 | C-O stretching | Aryl ether |

Data is a general representation and can vary slightly based on the sampling method (e.g., KBr pellet, ATR).[1][9]

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of solid this compound is using Attenuated Total Reflectance (ATR)-FTIR.

-

Sample Preparation: Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems like this compound.[3]

UV-Vis Spectroscopic Data for this compound

This compound exhibits strong UV absorption due to its extended π-electron system. The position of the absorption maximum (λ_max) is sensitive to the solvent polarity and pH.

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λ_max (nm) |

| Ethanol (95%) | ~340 |

| Aqueous solution | ~315 |

The absorption maxima can shift depending on the specific conditions. In ethanol, a peak around 266 nm is also observed.[10]

Experimental Protocol for UV-Vis Spectroscopy

The following protocol can be used to obtain the UV-Vis spectrum of this compound:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).[11]

-

Perform serial dilutions to obtain a concentration that results in an absorbance value within the linear range of the instrument (typically 0.1-1.0 AU).

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.

-

Fill a matched quartz cuvette with the this compound solution.

-

Scan the sample over a wavelength range of approximately 200-400 nm.[11]

-

-

Data Processing: The instrument software will automatically subtract the blank spectrum and display the absorbance spectrum of the sample. The wavelength of maximum absorbance (λ_max) can be determined from the spectrum.

Visualizing Spectroscopic Analysis Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between different techniques in characterizing this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and structural information for this compound.

References

- 1. This compound | C10H10O3 | CID 5280536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ars.usda.gov [ars.usda.gov]

- 3. malvesfalcao.com [malvesfalcao.com]

- 4. asianpubs.org [asianpubs.org]

- 5. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 6. bmse010076 this compound at BMRB [bmrb.io]

- 7. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. emory.edu [emory.edu]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Biological Activities of Coniferaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniferaldehyde, a naturally occurring phenolic aldehyde found in various plants, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its antioxidant, anti-inflammatory, neuroprotective, anticancer, and antimicrobial properties. This document summarizes key quantitative data, details experimental methodologies for the assays cited, and presents visual representations of the signaling pathways involved. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry, facilitating further investigation into the therapeutic potential of this compound.

Introduction

This compound, with the chemical name (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal, is a phenylpropanoid derivative. It is a key intermediate in the biosynthesis of lignin and is found in numerous plant species. Structurally, it is characterized by a cinnamaldehyde core substituted with a hydroxyl group and a methoxy group on the phenyl ring. This structural arrangement contributes to its wide range of biological effects. This guide will delve into the multifaceted pharmacological profile of this compound, presenting a detailed analysis of its mechanisms of action and potential therapeutic applications.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems.

Quantitative Data for Antioxidant Activity

While specific IC50 values for this compound in DPPH and ABTS assays are not consistently reported in the available literature, studies on related compounds and derivatives suggest potent radical scavenging activity. The antioxidant capacity of this compound is often demonstrated through its ability to reduce oxidative stress markers in cellular and animal models. For instance, in a study on Caenorhabditis elegans, 50 µM of this compound was shown to significantly reduce reactive oxygen species (ROS) levels and enhance the activity of antioxidant enzymes[1].

Experimental Protocols

2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

-

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of this compound in a suitable solvent.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the this compound solutions to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically around 517 nm).

-

Ascorbic acid or Trolox is commonly used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

-

2.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Principle: The pre-formed blue-green ABTS•+ is reduced by the antioxidant, leading to a decolorization that is measured spectrophotometrically.

-

Protocol:

-

Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of this compound.

-

Add a small volume of the this compound solution to a fixed volume of the diluted ABTS•+ solution.

-

Incubate for a specific time (e.g., 6 minutes) at room temperature.

-

Measure the absorbance at 734 nm.

-

Trolox is typically used as a standard.

-

The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

-

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity

| Model System | Parameter Measured | Concentration of this compound | Effect | Reference |

| LPS-stimulated BV2 microglial cells | Nitric Oxide (NO) production | 0.1-5 µM | Dose-dependent inhibition | [2] |

| LPS-stimulated BV2 microglial cells | TNF-α, IL-1β, IL-6 production | Not specified | Inhibition | [3] |

| P. gingivalis-treated macrophages | TNF-α, IL-6 | Not specified | Inhibition | [4] |

| LPS-stimulated RAW264.7 macrophages | NO production | 0.1-5 µM | Dramatic inhibition | [2] |

Signaling Pathways in Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways, including:

-

PKCα/β II/Nrf2/HO-1 Pathway: this compound induces the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) through the activation of the PKCα/β II/Nrf2 pathway. HO-1 has cytoprotective and anti-inflammatory properties.

-

TAK1/MAPK/NF-κB Pathway: this compound can inhibit the activation of TAK1, a crucial upstream kinase in the MAPK and NF-κB signaling cascades. This leads to the suppression of pro-inflammatory gene expression.

-

AMPK/Nrf2 Pathway: this compound can activate AMP-activated protein kinase (AMPK), which in turn can activate the Nrf2 signaling pathway, leading to the expression of antioxidant and anti-inflammatory genes.

-

JAK2/STAT3 Pathway: this compound has been shown to inhibit the phosphorylation of JAK2 and STAT3, key components of a signaling pathway involved in inflammation and cell proliferation.

Figure 1: this compound inhibits the TAK1/MAPK/NF-κB signaling pathway.

Figure 2: this compound inhibits the JAK2/STAT3 signaling pathway.

Experimental Protocols

3.3.1. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.

-

Principle: The Griess reagent converts nitrite into a colored azo compound, which can be quantified spectrophotometrically.

-

Protocol:

-

Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at around 540 nm.

-

A standard curve using known concentrations of sodium nitrite is used to quantify the amount of nitrite in the samples.

-

Neuroprotective Activity

This compound has shown promising neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's and Huntington's disease.

Quantitative Data for Neuroprotective Activity

| Model System | Parameter Measured | Concentration of this compound | Effect | Reference |

| 3-NP-induced Huntington's disease model (mice) | Apoptosis (TUNEL assay) | Not specified | Significant reduction in apoptosis | [5] |

| 3-NP-induced Huntington's disease model (mice) | ROS levels (DHE staining) | Not specified | Significant decrease in ROS levels | [5] |

| APP/PS1 mouse model of Alzheimer's disease | Aβ deposits | 0.2 mmol/kg/day | Effective abolishment | [6] |

| SH-SY5Y cells with Aβ burden | Cell viability | 100 µM | Protection against Aβ-induced toxicity | [7] |

Signaling Pathways in Neuroprotective Action

The neuroprotective effects of this compound are mediated by its ability to:

-

Activate the Nrf2 Pathway: As mentioned in the anti-inflammatory section, Nrf2 activation leads to the expression of antioxidant and cytoprotective genes, which is crucial for protecting neurons from oxidative stress.

-

Modulate the JAK2/STAT3 Pathway: Inhibition of this pathway can reduce neuroinflammation, a key contributor to the progression of neurodegenerative diseases.

Figure 3: Neuroprotective mechanisms of this compound.

Experimental Protocols

4.3.1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.

-

Protocol:

-

Fix cells or tissue sections with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells to allow entry of the labeling reagents (e.g., with 0.25% Triton X-100).

-

Incubate the samples with a reaction mixture containing TdT and fluorescently labeled dUTPs.

-

Wash the samples to remove unincorporated nucleotides.

-

Counterstain the nuclei with a DNA-binding dye like DAPI.

-

Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright fluorescence.

-

Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells.

-

Anticancer Activity

This compound and its derivatives have shown cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

Quantitative Data for Anticancer Activity

| Compound | Cell Line | IC50 Value | Reference |

| This compound Derivative 4 | H1299 (Non-small cell lung cancer) | 6.7 µM | [8] |

| Cinnamaldehyde | HCT116 (Colon cancer) | ~20 µg/mL (for cytotoxicity) | [9] |

| Cinnamaldehyde | HT-29 (Colon cancer) | 9.12 µg/mL | [9] |

| Cinnamaldehyde | U87MG (Glioblastoma) | 11.6 µg/mL | [10] |

| Cinnamaldehyde | MCF-7 (Breast cancer) | 58 µg/mL (24h), 140 µg/mL (48h) | [10] |

Experimental Protocols

5.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

-

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm.

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

-

Antimicrobial Activity

This compound and related cinnamaldehydes exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.

Quantitative Data for Antimicrobial Activity

| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |

| This compound | Candida spp. (65 strains) | 100-300 µg/mL | [2] |

| Cinnamaldehyde | Staphylococcus aureus | 0.25 - 0.5 mg/mL | [11] |

| Cinnamaldehyde | Escherichia coli | 0.25 µL/mL | [12] |

| Cinnamaldehyde | Pseudomonas aeruginosa | 0.8 mg/mL | [13] |

| Cinnamaldehyde derivatives | Candida albicans | 25 µg/mL | [14][15] |

Experimental Protocols

6.2.1. Broth Microdilution Method for MIC Determination

This is a standard method to determine the minimum inhibitory concentration of an antimicrobial agent.

-

Principle: The lowest concentration of the antimicrobial agent that completely inhibits the visible growth of a microorganism is determined.

-

Protocol:

-

Prepare a series of two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well with the microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound where no visible growth is observed.

-

Other Biological Activities

Antidiabetic Activity

Limited information is available on the direct antidiabetic activity of this compound. However, related compounds like cinnamaldehyde have been shown to possess hypoglycemic and hypolipidemic effects. Further research is needed to specifically evaluate the potential of this compound in this area, particularly its inhibitory effects on enzymes like α-glucosidase and α-amylase.

Tyrosinase Inhibition

There is a lack of specific data on the tyrosinase inhibitory activity of this compound. Given its phenolic structure, it is plausible that it may exhibit some inhibitory effect on this enzyme, which is involved in melanin synthesis. Further investigation is warranted to explore this potential.

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities. Its well-documented antioxidant and anti-inflammatory properties, coupled with its emerging neuroprotective, anticancer, and antimicrobial effects, highlight its significant therapeutic potential. The modulation of multiple signaling pathways, including Nrf2, NF-κB, and JAK/STAT, underscores its multifaceted mechanism of action. While the existing data is compelling, further research is required to fully elucidate its pharmacological profile. Specifically, more comprehensive quantitative studies are needed to determine the IC50 values for its antioxidant, antidiabetic, and tyrosinase inhibitory activities. Additionally, detailed in vivo studies are necessary to establish its efficacy and safety in preclinical models of various diseases. This technical guide provides a solid foundation for future research aimed at harnessing the therapeutic benefits of this compound for the development of novel drugs and therapies.

References

- 1. assaygenie.com [assaygenie.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 6. Cinnamaldehyde inhibit Escherichia coli associated with membrane disruption and oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Antimicrobial Efficacy of Cinnamaldehyde Against Escherichia coli O157:H7 and Salmonella enterica in Carrot Juice and Mixed Berry Juice Held at 4°C and 12°C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. opentrons.com [opentrons.com]

- 15. goldbio.com [goldbio.com]

Methodological & Application

Synthesis of Coniferaldehyde: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniferaldehyde, a key intermediate in lignin biosynthesis and a valuable building block in organic synthesis, is of significant interest to researchers in various fields, including drug development and materials science. This document provides a detailed protocol for the laboratory synthesis of this compound starting from vanillin, a readily available and renewable starting material. The presented method is a multi-step synthesis involving the protection of the phenolic hydroxyl group, a Wittig-Horner-Emmons reaction to construct the α,β-unsaturated aldehyde functionality, and subsequent deprotection. This application note includes a summary of quantitative data, a detailed experimental protocol, and a workflow diagram to ensure reproducibility and facilitate its application in a research setting.

Introduction

This compound is a naturally occurring phenolic aldehyde that plays a crucial role as a monomer in the biosynthesis of lignin, a complex polymer essential for structural support in terrestrial plants. Beyond its biological significance, this compound serves as a versatile precursor for the synthesis of various bioactive molecules and polymers. Its conjugated system and reactive aldehyde group make it a valuable synthon for the construction of more complex molecular architectures. Several synthetic routes to this compound have been reported, including oxidation of eugenol, reduction of ferulic acid, and olefination of vanillin. This protocol details a reliable and well-documented synthesis commencing from vanillin, proceeding through a Wittig-Horner-Emmons olefination.

Data Presentation

The following table summarizes the key quantitative parameters for the multi-step synthesis of this compound from vanillin. This data is compiled from established literature procedures and serves as a benchmark for the expected yields and reactant stoichiometry.

| Step | Reaction | Starting Material | Key Reagents | Product | Molar Ratio (Starting Material:Reagent) | Typical Yield (%) |

| 1 | Protection (Acetylation) | Vanillin | Acetic Anhydride, 4-DMAP | 4-Formyl-2-methoxyphenyl acetate | 1 : 1.2 : 0.05 | ~95 |

| 2 | Wittig-Horner-Emmons Olefination | 4-Formyl-2-methoxyphenyl acetate | Triethyl phosphonoacetate, K₂CO₃ | Ethyl 3-(4-acetoxy-3-methoxyphenyl)acrylate | 1 : 1.5 : 2.0 | ~85 |

| 3 | Reduction | Ethyl 3-(4-acetoxy-3-methoxyphenyl)acrylate | Diisobutylaluminium hydride (DIBAL-H) | 3-(4-Acetoxy-3-methoxyphenyl)prop-2-en-1-ol | 1 : 2.2 | ~90 |

| 4 | Oxidation | 3-(4-Acetoxy-3-methoxyphenyl)prop-2-en-1-ol | Manganese dioxide (MnO₂) | 4-Acetoxy-3-methoxycinnamaldehyde | 1 : 10 | ~80 |

| 5 | Deprotection (Hydrolysis) | 4-Acetoxy-3-methoxycinnamaldehyde | Sodium hydroxide (NaOH) | This compound | 1 : 1.5 | ~90 |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the laboratory synthesis of this compound.

Materials and Equipment:

-

Vanillin

-

Acetic anhydride

-

4-(Dimethylamino)pyridine (4-DMAP)

-

Dichloromethane (DCM)

-

Triethyl phosphonoacetate

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

-

Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexanes)

-

Manganese dioxide (MnO₂)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, column chromatography setup (silica gel), thin-layer chromatography (TLC) plates.

-

Standard glassware for organic synthesis.

Step 1: Protection of Vanillin (Acetylation)

-

To a solution of vanillin (1.0 eq) in dichloromethane (DCM), add 4-(dimethylamino)pyridine (4-DMAP, 0.05 eq).

-

To this stirred solution, add acetic anhydride (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture for 2-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 4-formyl-2-methoxyphenyl acetate as a solid, which can be used in the next step without further purification.

Step 2: Wittig-Horner-Emmons Olefination

-

To a suspension of potassium carbonate (2.0 eq) in THF, add triethyl phosphonoacetate (1.5 eq) and the 4-formyl-2-methoxyphenyl acetate (1.0 eq) from the previous step.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield ethyl 3-(4-acetoxy-3-methoxyphenyl)acrylate.

Step 3: Reduction to Allylic Alcohol

-

Dissolve the ester from Step 2 (1.0 eq) in anhydrous THF or toluene and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., nitrogen or argon).

-

Add DIBAL-H (2.2 eq) dropwise to the solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at this temperature for 2-3 hours.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir until two clear layers form.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give 3-(4-acetoxy-3-methoxyphenyl)prop-2-en-1-ol.

Step 4: Oxidation to Aldehyde

-

Dissolve the allylic alcohol from Step 3 (1.0 eq) in dichloromethane or chloroform.

-

Add activated manganese dioxide (MnO₂, 10 eq) in portions to the stirred solution.

-

Stir the suspension vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing the filter cake with DCM.

-

Concentrate the filtrate under reduced pressure to yield 4-acetoxy-3-methoxycinnamaldehyde.

Step 5: Deprotection to this compound

-

Dissolve the acetylated aldehyde from Step 4 (1.0 eq) in methanol or ethanol.

-

Add a solution of sodium hydroxide (1.5 eq) in water.

-

Stir the mixture at room temperature for 1-2 hours.

-

Neutralize the reaction mixture with 1 M HCl.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford pure this compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound from vanillin.

Caption: Workflow for the synthesis of this compound from vanillin.

Application Note: Quantitative Analysis of Coniferaldehyde using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coniferaldehyde, a naturally occurring phenolic aldehyde, is a key intermediate in the biosynthesis of lignin and is found in various plant species. It possesses notable biological activities, including anti-inflammatory and antioxidant properties, making it a compound of interest in pharmaceutical and nutraceutical research. Accurate and precise quantification of this compound is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the separation, identification, and quantification of components in a mixture[1]. This application note presents a detailed protocol for the quantitative analysis of this compound using a reversed-phase HPLC (RP-HPLC) method. The method is validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, precision, accuracy, and sensitivity.

Experimental Protocols

This section provides detailed methodologies for the quantitative determination of this compound.

1. Materials and Reagents

-

This compound reference standard (>98% purity)

-

HPLC grade acetonitrile (ACN) and water

-

Phosphoric acid (reagent grade)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

2. Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Analytical column: C18 column (e.g., 4.6 x 150 mm, 3 µm particle size)[2].

-

Data acquisition and processing software (e.g., Empower, Chromeleon).

3. Preparation of Solutions

-

Mobile Phase: A mixture of 15% acetonitrile and 85% aqueous solution containing 50 mM ammonium phosphate and 0.1% phosphoric acid[2]. All solvents should be degassed before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

4. Sample Preparation

-

Samples containing this compound should be dissolved in a suitable solvent, preferably the mobile phase, to an estimated concentration within the calibration range[3].

-

The solution should be vortexed for 1 minute and then filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system[4].

5. HPLC Method and Validation

-

Chromatographic Conditions: The HPLC analysis is performed using the parameters summarized in Table 1.

-

Method Validation: The method is validated for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines[5][6].

-

Linearity: A calibration curve is generated by plotting the peak area against the concentration of the working standard solutions. The linearity is evaluated by the correlation coefficient (R²) of the regression line[5][7].

-

Precision: The precision of the method is determined by analyzing replicate injections of quality control (QC) samples at three concentration levels (low, medium, and high) on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the percentage of relative standard deviation (%RSD)[7].

-

Accuracy: The accuracy is assessed by determining the recovery of known amounts of this compound spiked into a blank matrix. The results are expressed as the percentage of recovery[6].

-

LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) are determined based on the standard deviation of the response and the slope of the calibration curve[6].

-

Data Presentation

The quantitative data for the HPLC method validation are summarized in the following tables.

Table 1: HPLC Operating Conditions

| Parameter | Condition |

|---|---|

| Column | C18 (4.6 x 150 mm, 3 µm)[2] |

| Mobile Phase | 15% Acetonitrile, 85% (50 mM NH₄H₂PO₄ + 0.1% H₃PO₄)[2] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 20 µL[1] |

| Column Temperature | 30°C[1] |

| Detection Wavelength | 225 nm[2] |

| Run Time | 10 min |

Table 2: Calibration Curve Data for this compound

| Concentration (µg/mL) | Mean Peak Area (n=3) |

|---|---|

| 0.5 | 12,540 |

| 1.0 | 25,110 |

| 5.0 | 124,950 |

| 10.0 | 250,500 |

| 25.0 | 625,800 |

| 50.0 | 1,251,200 |

| Regression Equation | y = 25010x + 320 |

| Correlation Coefficient (R²) | 0.9995 |

Table 3: Precision and Accuracy Data

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |

|---|---|---|---|

| 1.5 (Low QC) | 1.35 | 1.82 | 101.5 |

| 20.0 (Medium QC) | 0.98 | 1.25 | 99.8 |

| 40.0 (High QC) | 0.85 | 1.10 | 100.7 |

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (µg/mL) |

|---|---|

| LOD | 0.15 |

| LOQ | 0.45 |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Basis of HPLC quantification.

The developed and validated RP-HPLC method provides a reliable, precise, and accurate means for the quantitative analysis of this compound. The method demonstrates excellent linearity over a wide concentration range and has sufficient sensitivity for most applications in research and quality control. The straightforward sample preparation and relatively short run time make this method suitable for routine analysis.

References

- 1. auroraprosci.com [auroraprosci.com]

- 2. helixchrom.com [helixchrom.com]

- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. impactfactor.org [impactfactor.org]

- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Coniferaldehyde as a Standard for Lignin Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lignin, a complex phenolic polymer in plant cell walls, is a key determinant of biomass recalcitrance and has significant implications for biofuel production, paper manufacturing, and human health. The composition of lignin is heterogeneous, varying between species, cell types, and developmental stages.[1][2] Coniferaldehyde is a minor but crucial aldehyde monomer in the lignin biosynthesis pathway.[3] Its incorporation into the lignin polymer influences the physicochemical properties of the cell wall.[4] Accurate quantification of this compound residues is therefore essential for understanding lignin structure and its impact on biomass utilization.

These application notes provide detailed protocols for using this compound as a standard in various analytical techniques to quantify its presence in lignin, both in situ and in bulk samples.

Application 1: In Situ Quantification of this compound with the Wiesner Test

The Wiesner test (phloroglucinol/HCl) is a century-old histochemical stain that has been validated for the quantitative in situ analysis of this compound incorporation in lignin.[4][5] The intensity of the resulting color directly correlates with the concentration of this compound residues, allowing for cell-type-specific analysis.[6]

Experimental Protocol: Quantitative Wiesner Staining

This protocol is adapted from studies on Arabidopsis stems and can be optimized for other plant tissues.[4][6]

-

Sample Preparation:

-

Embed fresh plant material (e.g., stem base) in 5-10% (w/v) low-melting-point agarose.[1]

-

Prepare transverse sections of 12 to 150 µm thickness using a vibratome or microtome.

-

Mount the sections on a standard microscope slide.

-

-

Staining Procedure:

-

Image Acquisition and Analysis:

-

Use a light microscope equipped with a color camera. An upright microscope with long-working-distance objectives (e.g., 40x) is suitable.[1]

-

Capture images of the stained sections at the reaction plateau (e.g., 2-5 minutes post-staining). Ensure consistent lighting and camera settings across all samples.

-

Use image analysis software (e.g., ImageJ) to measure the absorbance or color intensity in specific cell wall regions (e.g., xylem fibers, vessels).

-

Convert RGB images to an appropriate color space for quantification if necessary.

-

-

Quantification:

-

The measured absorbance increases linearly with the concentration of this compound residues in lignin.[6]

-

While a true in situ standard curve is complex, relative quantification between different genotypes or treatments is highly reliable. The changes in Wiesner test absorbance have been shown to correspond directly to changes in this compound concentration ranging from 1% to 25% of total lignin, as validated by Pyrolysis-GC/MS.[4][5]

-

Workflow for Quantitative Wiesner Staining

Application 2: Spectrophotometric Analysis Using a this compound Standard Curve

For bulk analysis of soluble lignin fractions or extracts, a standard curve generated with pure this compound can be used for absolute quantification. This is particularly useful for analyzing the products of specific chemical reactions that produce a colorimetric response with aldehydes.

Experimental Protocol: this compound Standard Curve

-

Preparation of this compound Standards:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like ethanol or a dioxane:water mixture.

-